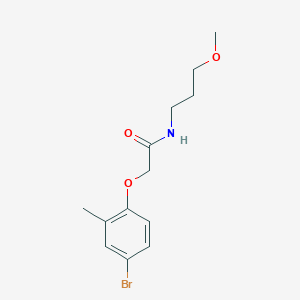
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Kuopio in Finland. Since then, BML-190 has been widely used in scientific research to study the effects of CB2 receptor activation and inhibition.
Mecanismo De Acción
CB2 receptors are primarily expressed in immune cells, but they are also found in other tissues, such as the brain and peripheral nervous system. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide works by selectively blocking the activation of CB2 receptors, which can help to reduce inflammation, pain, and other symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of CB2 receptors. In addition, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in scientific research is its selectivity for CB2 receptors, which allows researchers to study the specific effects of CB2 receptor activation and inhibition. However, one limitation of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is that it may not accurately reflect the effects of other CB2 receptor antagonists or inverse agonists, which may have different pharmacological properties.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide and CB2 receptors. For example, researchers could investigate the effects of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide on other diseases, such as multiple sclerosis, Alzheimer's disease, and inflammatory bowel disease. In addition, researchers could explore the use of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers could investigate the development of new CB2 receptor antagonists or inverse agonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 2-(4-bromo-2-methylphenoxy)-N-(3-chloropropyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to replace the chlorine atom with a methoxy group, resulting in the final product, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and protect against neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKYSRGTGQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)
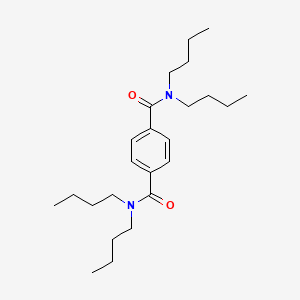
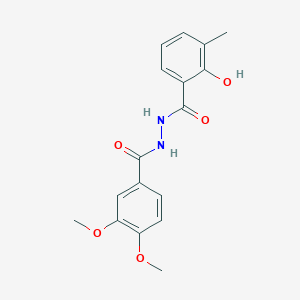
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
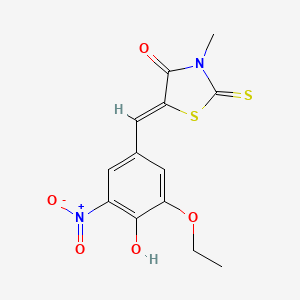
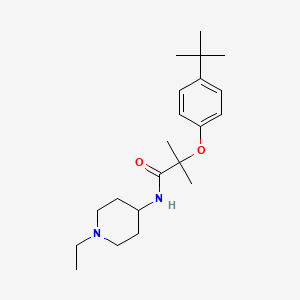
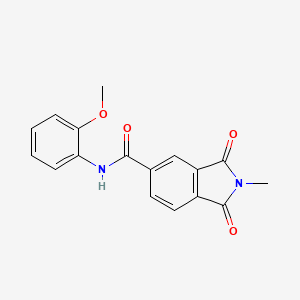
![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
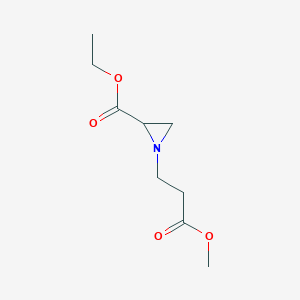
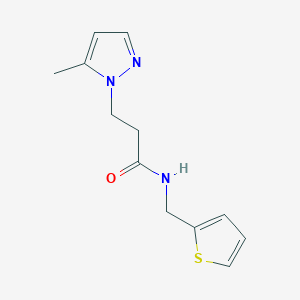
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)